molecular formula C11H8N2 B3349916 1,8-Diazafluorene CAS No. 244-50-8

1,8-Diazafluorene

Cat. No.: B3349916
CAS No.: 244-50-8
M. Wt: 168.19 g/mol
InChI Key: DIKIFEBDPFAJTL-UHFFFAOYSA-N
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Description

1,8-Diazafluorene is a heterocyclic compound that features a unique structure with two nitrogen atoms incorporated into a fluorene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Diazafluorene can be synthesized through several methods. One common synthetic route involves the cyclization of 2,2’-bipyridine with formaldehyde and a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Another method involves the reaction of 2,2’-bipyridine with a suitable halogenating agent, followed by cyclization in the presence of a base. This method often requires careful control of reaction conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,8-Diazafluorene undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form 1,8-diazafluoren-9-one, a compound with significant applications in forensic science.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 1,8-Diazafluoren-9-one

    Reduction: Dihydro-1,8-diazafluorene

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Forensic Applications

Latent Fingerprint Detection

DFO is predominantly utilized in forensic science for developing latent fingerprints on porous surfaces such as paper and cardboard. When applied, DFO reacts with the amino acids in the fingerprint residue, resulting in a pale pink fluorescent complex that is easily visible under specific lighting conditions (e.g., blue-green light) . Research indicates that DFO can enhance the visibility of fingerprints significantly more than traditional methods like ninhydrin—reportedly developing up to 2.5 times more prints than ninhydrin alone .

Comparative Studies

A study comparing DFO with other reagents, such as 1,2-indanedione (IND), showed that while DFO is more expensive and somewhat toxic, it consistently produced superior results in terms of fingerprint definition and stability over time . The advantages of DFO include its non-destructive nature and rapid processing time, making it a preferred choice in many forensic laboratories .

Biomedical Applications

Detection of α-Amino Acids

Recent investigations have expanded the potential applications of DFO beyond forensic science into biomedical fields. DFO has been explored as a reagent for detecting α-amino acids, which are crucial biomarkers for various diseases, including cancers. By immobilizing DFO onto titanium dioxide (TiO₂) substrates, researchers have developed methods for fluorescence-based detection of specific amino acids like glycine . This method could serve as a non-invasive diagnostic tool for early disease detection.

Fluorescent Probes

The ability of DFO to form complexes with biomolecules has led to its investigation as a luminescent probe for detecting metabolic markers associated with urogenital tract cancers. The incorporation of DFO into TiO₂ matrices has shown promising results in fluorescence spectroscopy studies, indicating its potential as a sensitive indicator for disease markers .

Summary Table of Applications

Application AreaDescriptionKey Findings
Forensic Science Detection of latent fingerprints on porous surfacesDevelops more prints than ninhydrin; non-destructive
Amino Acid Detection Diagnostic applications for detecting α-amino acidsPotential use as a biomarker detection tool
Fluorescent Probes Development of luminescent probes for disease markersHigh sensitivity and specificity for cancer markers

Case Studies

  • Forensic Enhancement Study
    • A comparative study conducted by the Carabinieri Scientific Investigation Department evaluated the effectiveness of DFO against IND. Results confirmed that DFO provided clearer and more stable fingerprint images over time, reinforcing its position as a leading reagent in forensic applications .
  • Biomedical Detection Research
    • In a study focusing on α-amino acid detection, researchers immobilized DFO onto TiO₂ substrates and demonstrated its capacity to emit fluorescence when interacting with glycine. This suggests a viable pathway for developing diagnostic tools based on fluorescence spectroscopy .

Mechanism of Action

The mechanism of action of 1,8-diazafluorene and its derivatives often involves interactions with metal ions or biological macromolecules. The nitrogen atoms in the compound can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. In biological systems, these interactions can affect enzyme activity or disrupt cellular processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Fluorene: Lacks nitrogen atoms, making it less versatile in coordination chemistry.

    1,10-Phenanthroline: Another nitrogen-containing heterocycle, but with a different ring structure.

    2,2’-Bipyridine: Similar in having nitrogen atoms, but does not have the fused ring system of 1,8-diazafluorene.

Uniqueness

This compound is unique due to its fused ring system with nitrogen atoms, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in coordination chemistry and materials science, where its ability to form stable complexes and participate in various reactions is highly advantageous.

Properties

IUPAC Name

6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-3-8-9-4-2-6-13-11(9)7-10(8)12-5-1/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKIFEBDPFAJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=N2)C3=C1N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40498124
Record name 9H-Cyclopenta[1,2-b:4,3-b']dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244-50-8
Record name 9H-Cyclopenta[1,2-b:4,3-b']dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A quantity of 3.62 g (20 mmoles) of 1,8-diazafluoren-9-one and 3.2 g (0.1 mole) of hydrazine was heated in 30 ml of diethyleneglycol at 100° for 1 hour, then heated rapidly to 200° and kept there for one hour (or until TLC showed the complete disappearance of starting material). Yield 2.6 g.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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